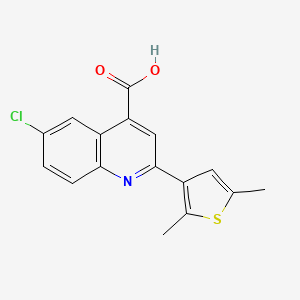

6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

6-chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2S/c1-8-5-11(9(2)21-8)15-7-13(16(19)20)12-6-10(17)3-4-14(12)18-15/h3-7H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRLOJKDFDYHHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the Chloro Group: The chloro group can be introduced through electrophilic aromatic substitution using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Attachment of the Thiophene Ring: The thiophene ring can be attached via a Suzuki coupling reaction, where a boronic acid derivative of thiophene reacts with a halogenated quinoline in the presence of a palladium catalyst.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where the quinoline derivative is treated with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can occur at the quinoline core, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: H2O2, KMnO4, and other peroxides.

Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base or catalyst.

Major Products Formed

Oxidation: Oxidized thiophene derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Research indicates that 6-chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid exhibits various biological activities, particularly as an anticancer and antimicrobial agent.

Anticancer Activity

- Mechanism of Action : Quinoline derivatives have been shown to induce apoptosis in cancer cells through oxidative stress pathways. Studies have demonstrated that compounds similar to 6-chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers .

- Case Studies :

Antimicrobial Activity

- Broad-Spectrum Efficacy : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. Its structural features allow it to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

- Case Studies :

Synthesis and Derivatives

The synthesis of 6-chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid typically involves multi-step organic reactions that allow for the introduction of various substituents to enhance its biological activity. Modifications to the quinoline core can lead to derivatives with improved potency and selectivity against target cells.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and thiophene groups enhance its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets, leading to downstream biological effects.

Comparison with Similar Compounds

Key Observations :

Antitubercular Activity

Ethyl 6-chloro-2-(phenanthren-3-yl)quinoline-4-carboxylate demonstrated potent antitubercular activity (MIC = 16 µg/mL) and inhibited Mtb gyrase supercoiling at 10 µM . While the target compound lacks a phenanthrene group, its 2,5-dimethylthiophen-3-yl substituent may confer similar activity through hydrophobic interactions with the gyrase ATP-binding pocket.

Antitrypanosomal Potential

Compounds like 6-bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide () showed efficacy against Trypanosoma species, with sulfur-containing heterocycles enhancing target affinity. The dimethylthiophene group in the target compound may further optimize steric and electronic complementarity with trypanothione reductase .

Biological Activity

6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid is a derivative of quinoline that has garnered attention for its potential biological activities, particularly in antibacterial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing from various research studies and findings.

Antibacterial Activity

Research has demonstrated that quinoline derivatives, including 6-chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid, exhibit significant antibacterial properties. A study evaluated the antibacterial activity of various quinoline derivatives against multiple bacterial strains, including Staphylococcus aureus, Escherichia coli, and Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that modifications in the quinoline structure enhanced antibacterial efficacy compared to standard antibiotics like ampicillin and gentamicin .

Table 1: Antibacterial Activity of Quinoline Derivatives

| Compound | S. aureus Zone of Inhibition (mm) | E. coli Zone of Inhibition (mm) | MRSA Zone of Inhibition (mm) |

|---|---|---|---|

| 6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid | 18 | 15 | 20 |

| Ampicillin | 20 | 22 | 10 |

| Gentamicin | 25 | 20 | 15 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. A particular study focused on its role as a SIRT3 inhibitor, which is significant in cancer therapy. The compound exhibited selective inhibition against SIRT3 with an IC50 value indicating potent activity. This inhibition was linked to the induction of G0/G1 phase cell cycle arrest in leukemic cell lines, suggesting its potential as a therapeutic agent in leukemia treatment .

Table 2: SIRT3 Inhibition and Antiproliferative Activity

| Compound | IC50 (µM) SIRT3 | Cell Line Tested | Colony Formation (%) at 0.8 µM |

|---|---|---|---|

| 6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid | 7.2 | THP-1 | 4.1 |

| Nicotinamide | 39.1 | MOLM-13 | Not Applicable |

The mechanism by which 6-chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid exerts its biological effects involves:

- Enzyme Inhibition : It acts as a selective inhibitor for SIRT3, impacting cellular processes related to metabolism and stress response.

- Cell Cycle Arrest : The compound induces G0/G1 phase arrest in cancer cells, which may contribute to its antiproliferative effects without triggering apoptosis .

Case Studies

Several case studies have documented the effects of this compound on specific cell lines:

- Leukemic Cell Lines : Treatment with varying concentrations resulted in a significant reduction in colony formation capabilities, highlighting its potential use in leukemic differentiation therapy.

- Inflammation Models : In vitro studies have shown that quinoline derivatives can exert anti-inflammatory effects without cytotoxicity in macrophage models induced by lipopolysaccharides (LPS) .

Q & A

Q. What are the common synthetic routes for 6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves:

- Fischer or Steglich esterification to generate ester derivatives from the carboxylic acid precursor .

- Acid chloride formation using SOCl₂, followed by coupling with amines or alcohols .

- Transition metal-catalyzed reactions (e.g., Pd or Cu catalysts) for cyclization or functionalization .

Optimization Strategies:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve reaction efficiency .

- Catalyst loading : Adjusting catalyst ratios (e.g., KOtBu for alkoxy substitutions) enhances yield .

- Temperature control : Reflux conditions (80–100°C) are critical for acid chloride formation .

Example Protocol:

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | SOCl₂, 80°C, 5h | Acid chloride synthesis | |

| 2 | Amine coupling in THF, RT | Carboxamide formation | |

| 3 | Column chromatography (20% EtOAc/pet. ether) | Purification |

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., δ ~10.8 ppm for amide protons) .

- Mass Spectrometry (MS) : ESI-MS for molecular ion validation (e.g., [M+H]⁺ = 358.17) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal structures; weak π-π interactions stabilize packing .

- IR Spectroscopy : Peaks at ~1685 cm⁻¹ confirm carbonyl groups .

Example Crystallographic Data (from analogs):

| Parameter | Value | Reference |

|---|---|---|

| Space group | P 1 | |

| R factor | 0.052 | |

| Dihedral angles | 4.17° between quinoline rings |

Q. How can researchers assess the antitubercular activity of this compound using in vitro assays?

Methodological Answer:

- Microplate Alamar Blue Assay (MABA) : Determines MIC against Mtb H37Rv. A 16 μg/mL MIC indicates potent activity .

- Enzyme inhibition assays : Measure gyrase supercoiling inhibition (e.g., 10 µM concentration reduces activity) .

- Dose-response curves : Validate IC₅₀ values for structure-activity relationships (SAR) .

Q. Table 1. Antitubercular Activity of Analogs

| Derivative | MIC (μg/mL) | Gyrase Inhibition (µM) | Reference |

|---|---|---|---|

| Ethyl ester | 16 | 10 |

Advanced Research Questions

Q. How can molecular docking studies elucidate the mechanism of action against Mycobacterium tuberculosis targets?

Methodological Answer:

- Software : AutoDock Vina or Schrödinger Suite for docking into Mtb gyrase (PDB: 1ZI0) .

- Validation : Compare binding poses with co-crystallized ligands (e.g., fluoroquinolones) .

- Parameters : Use Gibbs free energy (ΔG) and hydrogen-bonding interactions to prioritize hits .

Example Findings:

Q. What strategies resolve contradictions in biological activity data across different studies?

Methodological Answer:

- Purity validation : HPLC (>97% purity) eliminates false positives .

- Assay standardization : Control variables (e.g., bacterial strain, incubation time) .

- Structural analogs : Compare MICs of halogenated vs. methoxy-substituted derivatives to identify SAR trends .

Case Study:

Q. How do structural modifications at the thiophene or quinoline rings influence fluorescence properties?

Methodological Answer:

- Substituent effects : Electron-donating groups (e.g., -OCH₃) enhance fluorescence via extended conjugation .

- Analytical methods : Measure emission spectra (λₑₘ = 400–500 nm) in DMSO or aqueous buffers .

Example Modification:

Q. What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

- Storage : Dry, ventilated environments; sealed containers to prevent hydrolysis .

- Handling : Use PPE (gloves, goggles) and avoid static discharge .

- Decomposition : Monitor for CO/N₂O release under high heat .

Q. How can this compound be utilized in the synthesis of metal complexes for catalytic applications?

Methodological Answer:

- Coordination chemistry : React with Cd(II) or Zn(II) salts to form complexes; characterize via XRD and IR .

- Catalytic testing : Assess Suzuki-Miyaura coupling efficiency using Pd-complexed derivatives .

Example Complex:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.